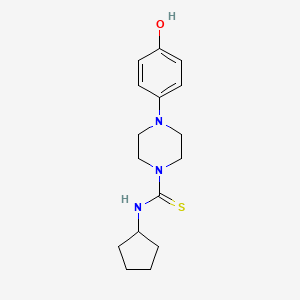
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine, also known as BAY 43-9006, is a synthetic small molecule compound that has been extensively studied for its potential anti-cancer properties. It was first synthesized by Bayer AG in 1998 and has since been the subject of numerous scientific studies.
科学的研究の応用
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell growth and angiogenesis. As a result, this compound 43-9006 has been investigated as a potential treatment for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
作用機序
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote cell growth and angiogenesis. This leads to decreased tumor growth and angiogenesis in preclinical models.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases, as mentioned above, which leads to decreased cell growth and angiogenesis. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
実験室実験の利点と制限
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 has several advantages for lab experiments. It is a synthetic small molecule compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential clinical applications.
将来の方向性
There are several future directions for research on 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006. One potential direction is to investigate its effects on other types of cancer, including breast and lung cancer. Another direction is to study its effects in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand its off-target effects and potential toxicity in normal cells and tissues. Finally, there is a need for clinical trials to determine its efficacy and safety in humans.
合成法
The synthesis of 2-(4-nitrophenoxy)-4,6-diphenylpyrimidine 43-9006 involves several steps, starting from the reaction of 4-nitrophenol with 2,4,6-trichloropyrimidine to form 2-(4-nitrophenoxy)-4,6-dichloropyrimidine. This intermediate is then reacted with diphenylamine in the presence of a base to yield the final product, this compound 43-9006. The synthesis method has been optimized and improved over the years to increase yield and purity.
特性
IUPAC Name |
2-(4-nitrophenoxy)-4,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-25(27)18-11-13-19(14-12-18)28-22-23-20(16-7-3-1-4-8-16)15-21(24-22)17-9-5-2-6-10-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVASZPJHFBFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B6021199.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6021204.png)
![5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6021208.png)
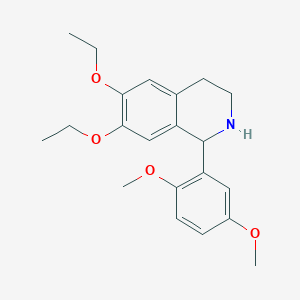
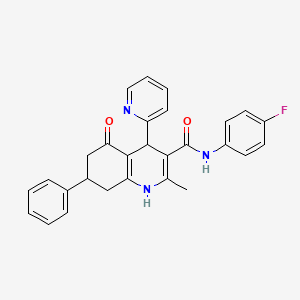
![2-[4-benzyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021229.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6021233.png)
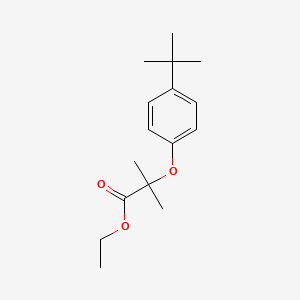

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)
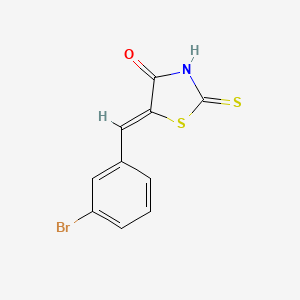
![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)
